2-Bromo-5-isopropylphenol

Übersicht

Beschreibung

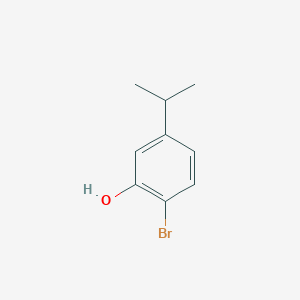

2-Bromo-5-isopropylphenol is an organic compound with the molecular formula C9H11BrO . It has a molecular weight of 215.09 .

Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . Another method involves taking o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, and then performing bromination by use of bromine under the catalysis of iron powder .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a bromine atom attached to the second carbon and an isopropyl group attached to the fifth carbon .

Physical And Chemical Properties Analysis

This compound has a boiling point of 89°C (at a pressure of 4 Torr) and a predicted density of 1.395±0.06 g/cm3 . Its pKa is predicted to be 8.49±0.10 .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

2-Bromo-5-isopropylphenol plays a role in the synthesis of polymers with narrower polydispersity. In one study, the polymerization of 2-bromo-3-hexyl-5-iodothiophene with isopropylmagnesium chloride and Ni(dppp)Cl2 was quenched with 5 M hydrochloric acid to yield head-to-tail poly(3-hexylthiophene) with very low polydispersity, indicating its utility in controlling polymer characteristics (Miyakoshi, Yokoyama, & Yokozawa, 2004).

Organic Compound Synthesis

This compound is utilized in the preparation and study of organophosphorus compounds, showcasing its versatility in synthesizing complex organic molecules. For instance, it was converted to the 2,4-di-t-butyl-6-isopropylphenyl-substituted phosphonous dichloride, among other compounds, demonstrating its application in creating organophosphorus chemistry (Toyota, Matsushita, Shinohara, & Yoshifuji, 2001).

Antifungal Applications

Research on derivatives of 2-isopropylphenol, closely related to this compound, has shown potent in vitro and in vivo antifungal activities against various plant pathogenic fungi, highlighting its potential in agricultural applications to combat fungal infections (장도연 et al., 2007).

Hydrogen Bonding Studies

The compound's interaction through hydrogen bonding in solvents like carbon tetrachloride and acetone has been studied using nuclear magnetic resonance spectroscopy. This research provides insight into the molecular interactions and the effect of solvents on 2-isopropylphenol's chemical behavior, which can be extrapolated to similar compounds like this compound (Luo, Lay, & Chen, 2001).

Safety and Hazards

When handling 2-Bromo-5-isopropylphenol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of inhalation, move the victim to fresh air and provide artificial respiration if necessary . In case of skin contact, remove contaminated clothing and rinse skin with water . In case of eye contact, rinse with water for at least 15 minutes . If swallowed, rinse mouth and do not induce vomiting .

Wirkmechanismus

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its chemical structure, it’s plausible that 2-bromo-5-isopropylphenol could interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict which pathways might be impacted .

Pharmacokinetics

Therefore, it’s challenging to outline its pharmacokinetic properties and their impact on bioavailability .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .

Eigenschaften

IUPAC Name |

2-bromo-5-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPRKFDEHVMFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303879 | |

| Record name | 2-Bromo-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16606-28-3 | |

| Record name | 2-Bromo-5-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B3245060.png)

![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)

![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)